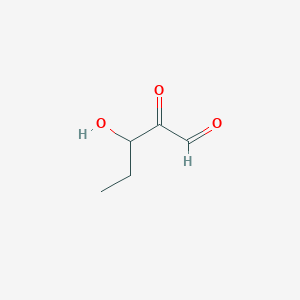
3-Hydroxy-2-oxopentanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-2-oxopentanal is an organic compound with the molecular formula C5H8O3 It is a hydroxy ketone, characterized by the presence of both a hydroxyl group (-OH) and a ketone group (C=O) within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Hydroxy-2-oxopentanal can be synthesized through several methods. One common approach involves the oxidation of acetoacetate in the presence of a suitable oxidant. The reaction typically takes place in a solvent, and the product is obtained after a series of condensation and hydrolysis reactions .
Industrial Production Methods
The industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is designed to be efficient, cost-effective, and environmentally friendly, with a focus on high conversion rates and product quality .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-oxopentanal undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various reagents, depending on the desired substitution, can be employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Hydroxy-2-oxopentanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-oxopentanal involves its reactivity with various molecular targets. The hydroxyl and ketone groups allow it to participate in a range of chemical reactions, influencing biological pathways and processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3-oxobutanal: Similar in structure but with a shorter carbon chain.
3-Hydroxy-2-oxobutanal: Another related compound with similar functional groups.
Properties
Molecular Formula |
C5H8O3 |
|---|---|
Molecular Weight |
116.11 g/mol |
IUPAC Name |
3-hydroxy-2-oxopentanal |
InChI |
InChI=1S/C5H8O3/c1-2-4(7)5(8)3-6/h3-4,7H,2H2,1H3 |
InChI Key |
DGAOCHBNQCRVTI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















